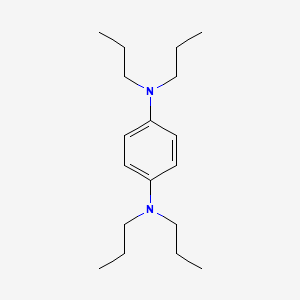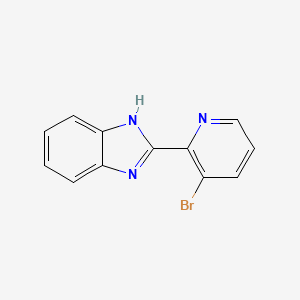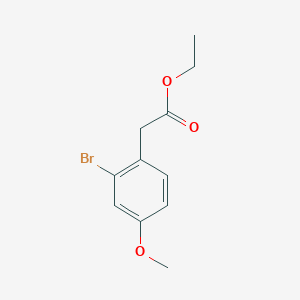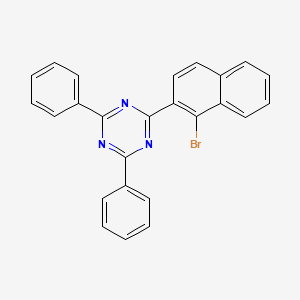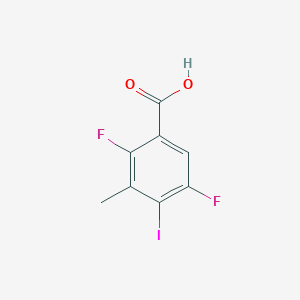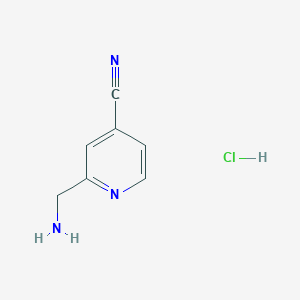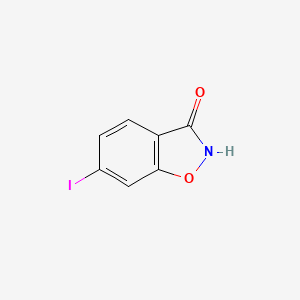
6-Iodo-1,2-benzisoxazol-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-1,2-benzisoxazol-3-OL is a chemical compound belonging to the benzisoxazole family. Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring. The presence of an iodine atom at the 6th position of the benzisoxazole ring makes this compound unique.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1,2-benzisoxazol-3-OL typically involves the iodination of 1,2-benzisoxazol-3-OL. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions: 6-Iodo-1,2-benzisoxazol-3-OL can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzisoxazoles, depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of benzisoxazole.
Reduction Reactions: Reduced forms of the compound, such as benzisoxazoline derivatives.
科学的研究の応用
6-Iodo-1,2-benzisoxazol-3-OL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-Iodo-1,2-benzisoxazol-3-OL involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it could interfere with cellular pathways critical for cancer cell survival and proliferation .
類似化合物との比較
1,2-Benzisoxazol-3-OL: The parent compound without the iodine substitution.
6-Bromo-1,2-benzisoxazol-3-OL: A similar compound with a bromine atom instead of iodine.
6-Chloro-1,2-benzisoxazol-3-OL: A compound with a chlorine atom at the 6th position.
Uniqueness: 6-Iodo-1,2-benzisoxazol-3-OL is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially increasing its efficacy in various applications compared to its bromine or chlorine analogs .
特性
分子式 |
C7H4INO2 |
|---|---|
分子量 |
261.02 g/mol |
IUPAC名 |
6-iodo-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) |
InChIキー |
FDHUKSYSNBOYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1I)ONC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


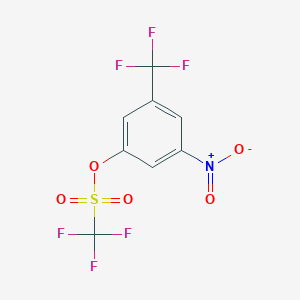

![Benzenesulfonic acid, [[4-[[4-(phenylamino)phenyl][4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methyl]phenyl]amino]-](/img/structure/B12331093.png)
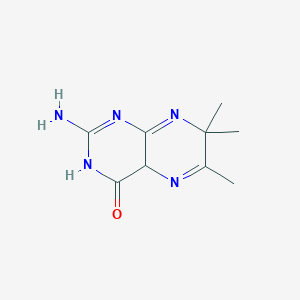
![[3-hydroxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12331103.png)
![2-Cyano-3-[4-(trifluoromethyl)phenyl]propionic Acid](/img/structure/B12331111.png)
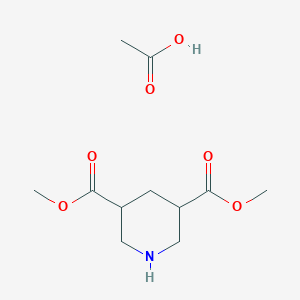
![1,3-Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B12331125.png)
